molecular formula C23H22N2O2S B302808 N-benzyl-2-[(Z)-(3-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-benzyl-2-[(Z)-(3-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B302808
M. Wt: 390.5 g/mol
InChI Key: KHGXOIFEMDHVGO-MYYYXRDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[(Z)-(3-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential as a therapeutic agent due to its unique structure and properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(Z)-(3-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N-benzyl-2-[(Z)-(3-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to improve cognitive function and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-2-[(Z)-(3-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its unique structure and properties. It has shown potential as a therapeutic agent for various diseases, making it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on N-benzyl-2-[(Z)-(3-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One direction is to further explore its potential as a treatment for cancer, inflammation, and viral infections. Another direction is to study its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could be done to better understand its mechanism of action and to design experiments to test its efficacy.

Synthesis Methods

The synthesis of N-benzyl-2-[(Z)-(3-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps. The starting material is 3-hydroxybenzaldehyde, which is reacted with benzylamine to form the Schiff base. This Schiff base is then reacted with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form the final product.

Scientific Research Applications

N-benzyl-2-[(Z)-(3-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential as a therapeutic agent. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-benzyl-2-[(Z)-(3-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

N-benzyl-2-[(Z)-(3-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H22N2O2S/c26-18-10-6-9-17(13-18)15-25-23-21(19-11-4-5-12-20(19)28-23)22(27)24-14-16-7-2-1-3-8-16/h1-3,6-10,13,15,26H,4-5,11-12,14H2,(H,24,27)/b25-15-

InChI Key

KHGXOIFEMDHVGO-MYYYXRDXSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C\C3=CC(=CC=C3)O)C(=O)NCC4=CC=CC=C4

SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC(=CC=C3)O)C(=O)NCC4=CC=CC=C4

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC(=CC=C3)O)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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